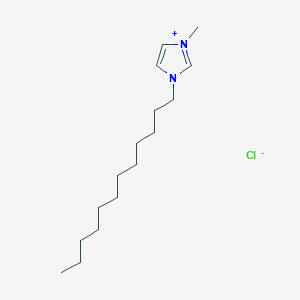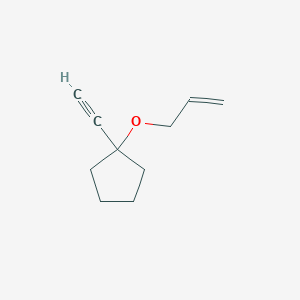
1-Ethynyl-1-prop-2-enoxycyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-1-prop-2-enoxycyclopentane is a chemical compound that belongs to the family of cyclopentane derivatives and is commonly referred to as EPCP. This compound has been widely studied in scientific research for its potential applications in various fields such as medicine, organic chemistry, and material science.
Aplicaciones Científicas De Investigación
EPCP has been widely studied for its potential applications in various fields such as organic chemistry, material science, and medicine. In organic chemistry, EPCP has been used as a building block for the synthesis of various compounds such as cyclopentenones, cyclopentadienones, and cyclooctatetraenes. In material science, EPCP has been used as a precursor for the synthesis of various polymers and copolymers. In medicine, EPCP has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of EPCP is not fully understood. However, it is believed that EPCP exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. EPCP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. EPCP has also been shown to inhibit the aggregation of amyloid beta, which is a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
EPCP has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPCP inhibits the activity of acetylcholinesterase and reduces the aggregation of amyloid beta. In vivo studies have shown that EPCP improves cognitive function and memory in animal models of Alzheimer's disease. EPCP has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EPCP in lab experiments is its high purity and stability. EPCP is also readily available and relatively inexpensive. However, one of the limitations of using EPCP in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many future directions for the study of EPCP. One area of future research is the development of new synthetic methods for the production of EPCP and its derivatives. Another area of future research is the investigation of the potential applications of EPCP in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Additionally, the development of new formulations of EPCP that improve its solubility in water could lead to new applications in drug delivery and other areas of material science.
Métodos De Síntesis
The synthesis of EPCP can be achieved through various methods such as the reaction between 1,3-cyclopentadiene and 2-butyne-1,4-diol in the presence of a catalyst. Another method involves the reaction between 1,3-cyclopentadiene and propargyl alcohol in the presence of a Lewis acid catalyst. The synthesis of EPCP can also be achieved through the reaction between 1,3-cyclopentadiene and propargyl chloride in the presence of a base.
Propiedades
Número CAS |
121983-06-0 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-ethynyl-1-prop-2-enoxycyclopentane |
InChI |
InChI=1S/C10H14O/c1-3-9-11-10(4-2)7-5-6-8-10/h2-3H,1,5-9H2 |
Clave InChI |
SWDPBHKBXINEIZ-UHFFFAOYSA-N |
SMILES |
C=CCOC1(CCCC1)C#C |
SMILES canónico |
C=CCOC1(CCCC1)C#C |
Sinónimos |
Cyclopentane, 1-ethynyl-1-(2-propenyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



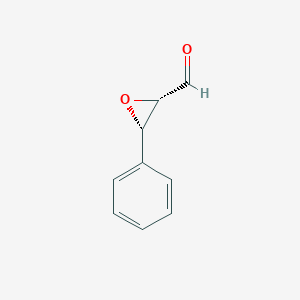
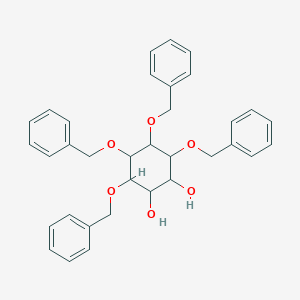
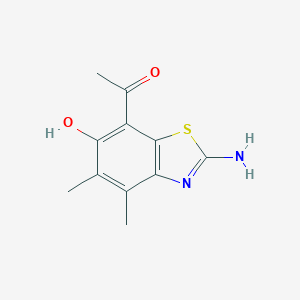
![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)
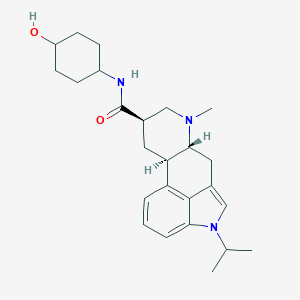
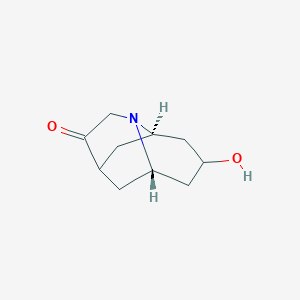
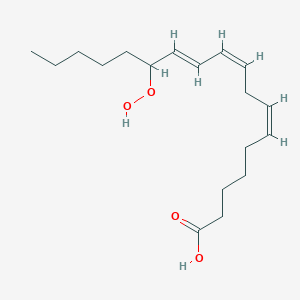
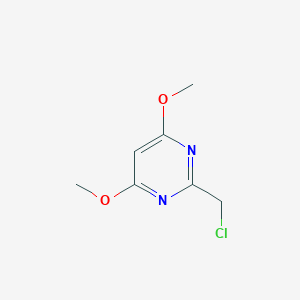

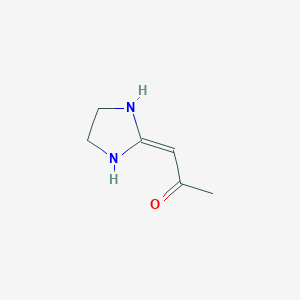
![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)

